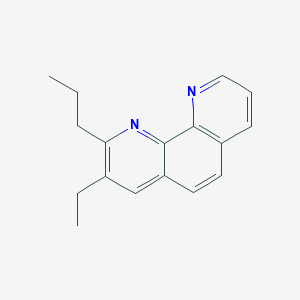
1,10-Phenanthroline, 3-ethyl-2-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,10-Phenanthroline, 3-ethyl-2-propyl- is a derivative of 1,10-phenanthroline, a heterocyclic organic compound. This compound is known for its ability to form stable complexes with metal ions, making it a valuable ligand in coordination chemistry
Preparation Methods
The synthesis of 1,10-Phenanthroline, 3-ethyl-2-propyl- typically involves the modification of the parent compound, 1,10-phenanthroline. One common method is the Skraup reaction, which involves the condensation of glycerol with o-phenylenediamine in the presence of sulfuric acid and an oxidizing agent .
Chemical Reactions Analysis
1,10-Phenanthroline, 3-ethyl-2-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like peroxomonosulfate ion in acidic aqueous solution.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides.
Major products formed from these reactions include various substituted phenanthroline derivatives, which can be further utilized in coordination chemistry and other applications.
Scientific Research Applications
1,10-Phenanthroline, 3-ethyl-2-propyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,10-Phenanthroline, 3-ethyl-2-propyl- primarily involves its ability to chelate metal ions. This chelation can inhibit the activity of metalloenzymes by binding to the metal ion at the active site, thereby blocking substrate access . The compound’s interaction with metal ions also affects various molecular pathways, including redox reactions and signal transduction .
Comparison with Similar Compounds
1,10-Phenanthroline, 3-ethyl-2-propyl- can be compared with other phenanthroline derivatives such as:
2,2’-Bipyridine: Similar in coordination properties but with different electronic effects due to the bipyridine structure.
5-Methyl-1,10-phenanthroline: Exhibits similar chelating properties but with different steric and electronic effects due to the methyl group.
4,7-Diphenyl-1,10-phenanthroline: Known for its enhanced stability and unique photophysical properties due to the phenyl groups.
The uniqueness of 1,10-Phenanthroline, 3-ethyl-2-propyl- lies in its specific alkyl substitutions, which can modulate its chemical reactivity and binding affinity for metal ions, making it a versatile ligand in various applications.
Properties
CAS No. |
145829-27-2 |
|---|---|
Molecular Formula |
C17H18N2 |
Molecular Weight |
250.34 g/mol |
IUPAC Name |
3-ethyl-2-propyl-1,10-phenanthroline |
InChI |
InChI=1S/C17H18N2/c1-3-6-15-12(4-2)11-14-9-8-13-7-5-10-18-16(13)17(14)19-15/h5,7-11H,3-4,6H2,1-2H3 |
InChI Key |
PQPUKPBIXQHVSF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=C2C=CC3=C(C2=N1)N=CC=C3)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propanedinitrile, [(5-nitro-2-furanyl)(phenylamino)methylene]-](/img/structure/B12556076.png)
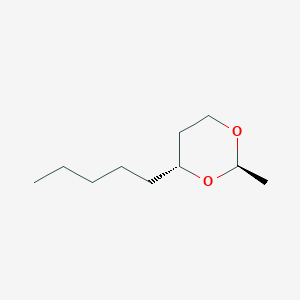
![Spiro[1,3-benzodioxole-2,1'-cyclohexane], 4-(1-methylethyl)-](/img/structure/B12556079.png)
![8-Hexadecanone, 9-[(methylsulfonyl)oxy]-](/img/structure/B12556084.png)
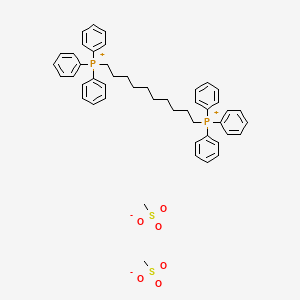
![5-[(2,3-Dichlorophenyl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12556093.png)

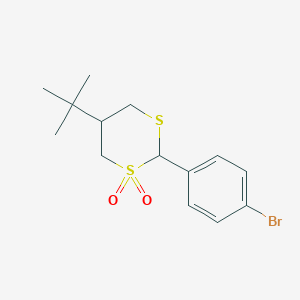
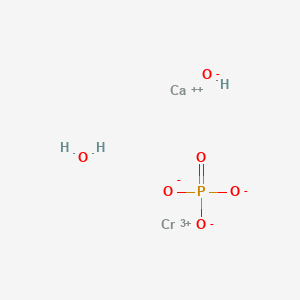
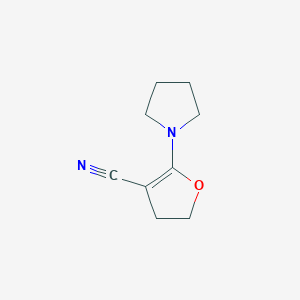
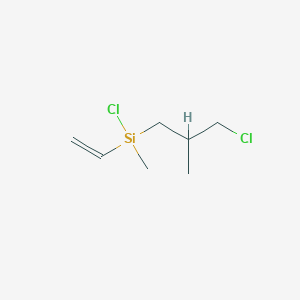

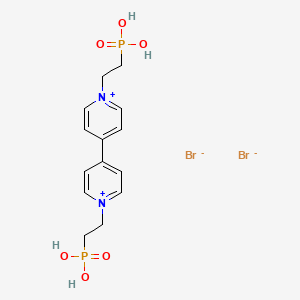
![8-{[tert-Butyl(diphenyl)silyl]oxy}-2-methylquinoline](/img/structure/B12556137.png)
